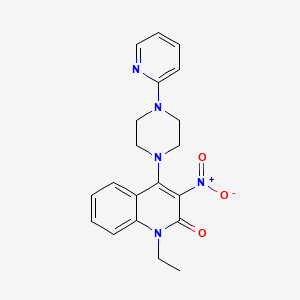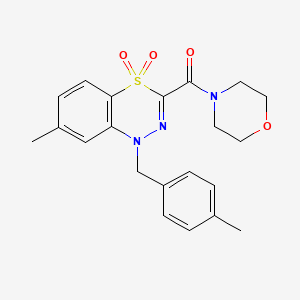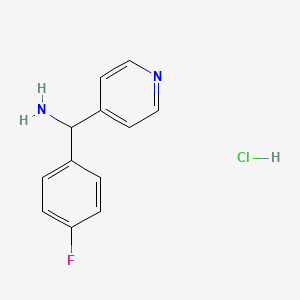![molecular formula C25H26N6O5 B3016851 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172325-41-5](/img/structure/B3016851.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, as described in the provided papers, involves the reaction of various ester ethoxycarbonylhydrazones with primary amines to produce novel 1,2,4-triazole derivatives with potential antimicrobial activities . Another approach includes the reaction of 1-substituted-5-methoxy-3-carbethoxy-2-methylindoles with hydrazine hydrate, followed by reactions with various reagents to yield a series of indole and benz[g]indole derivatives with triazolyl and oxadiazolyl groups . Additionally, the synthesis of a benzofuran-2-yl)ethylidene triazole derivative was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol . The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, followed by dehydrogenation or interaction with aldehydes and piperidine, was also reported .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For instance, the structure of a benzofuran-2-yl)ethylidene triazole derivative was confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction, ensuring the accuracy of the synthesized molecular structure . Spectral and analytical data were also used to confirm the structures of the newly synthesized indole and benz[g]indole derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where the initial reactants undergo transformations through intermediates to yield the final products. The reactions often involve condensation, cyclization, and substitution processes. The synthesis of triazole derivatives, for example, includes the formation of Schiff bases and Mannich base derivatives . The indole and benz[g]indole derivatives are obtained through reactions involving hydrazinocarbonyl intermediates and subsequent cyclization with various reagents .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical properties of the specific compound in the command prompt, they do report on the antimicrobial activities of the synthesized compounds. Some of the novel triazole derivatives exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents . The antibacterial and antifungal activities of the indole and benz[g]indole derivatives were also screened, although specific activities are not detailed in the abstracts .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound's derivatives have been synthesized for antimicrobial activities against various microorganisms. For instance, novel 1,2,4-triazole derivatives displayed moderate to good antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-protozoal and Anti-cancer Properties
Research has also explored the compound's derivatives for their anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized, showing potential anti-protozoal and cytotoxic activities, suggesting their utility in developing treatments for protozoal infections and cancer (Dürüst et al., 2012).
Inhibition of Caspase-3
The compound's derivatives were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis, highlighting its potential in designing inhibitors for therapeutic applications in diseases where apoptosis plays a critical role (Jiang & Hansen, 2011).
Antihyperglycemic Activity
In the field of diabetes research, 1,2,4-oxadiazolidine-3,5-diones derivatives exhibited significant antihyperglycemic activity, providing a basis for developing new therapeutic agents for diabetes mellitus (Malamas et al., 2001).
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and fully characterizing its physical and chemical properties. If the compound shows promise in a particular application (like medicinal chemistry), further studies could be done to optimize its activity and selectivity .
Eigenschaften
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5/c1-5-35-18-11-8-16(12-19(18)34-4)23-26-20(36-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)17-9-6-15(7-10-17)14(2)3/h6-12,14,21-22H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSAAIVQVSYOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)